Vista-IN-2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Vista-IN-2 is a compound known for its role as an inhibitor of the V-domain immunoglobulin suppressor of T-cell activation (VISTA). This compound promotes the degradation of VISTA in cells through autophagy, reversing VISTA-related immunosuppression and enhancing the antitumor responses of immune cells . This compound has shown promising results in stimulating antitumor immunity and suppressing tumor growth in preclinical models .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Vista-IN-2 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the synthesis requires precise control of reaction parameters to achieve high purity and yield .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure consistency and quality. The process includes rigorous quality control measures to verify the purity and potency of the final product. The compound is produced in specialized facilities equipped to handle complex chemical reactions and ensure compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions

Vista-IN-2 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

Substitution: Substitution reactions are used to introduce different substituents into the molecule, altering its chemical properties.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives with modified functional groups, which may exhibit different biological activities .

Scientific Research Applications

Vista-IN-2 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the VISTA pathway and its role in immune regulation.

Biology: Investigated for its effects on immune cell function and its potential to modulate immune responses.

Medicine: Explored as a potential therapeutic agent for cancer immunotherapy, particularly in enhancing antitumor immunity.

Industry: Utilized in the development of new immunotherapeutic strategies and as a reference compound in drug discovery

Mechanism of Action

Vista-IN-2 exerts its effects by inhibiting the V-domain immunoglobulin suppressor of T-cell activation (VISTA). This inhibition leads to the degradation of VISTA in cells through autophagy, reversing VISTA-mediated immunosuppression. The compound enhances the antitumor responses of immune cells by promoting the activation of T-cells and other immune effector cells . The molecular targets and pathways involved include the VISTA protein and the autophagy pathway .

Comparison with Similar Compounds

Similar Compounds

VSIG-8 Inhibitor L557-0155: A small molecule inhibitor targeting the interaction between VISTA and VSIG-8.

Uniqueness of Vista-IN-2

This compound is unique in its ability to promote the degradation of VISTA through autophagy, a mechanism not commonly observed in other VISTA inhibitors. This distinct mechanism of action allows this compound to effectively reverse VISTA-mediated immunosuppression and enhance antitumor immunity .

Biological Activity

Vista-IN-2, a small molecule inhibitor targeting the VISTA (V-domain Ig suppressor of T cell activation) immune checkpoint, has garnered attention in immunology due to its potential therapeutic applications in modulating immune responses. This article delves into the biological activity of this compound, highlighting its mechanism of action, effects on immune cell populations, and implications for treating autoimmune diseases and cancer.

This compound functions primarily by inhibiting the VISTA pathway, which is crucial for regulating T cell activation and maintaining immune tolerance. VISTA is expressed on various immune cells, including dendritic cells and macrophages, and plays a significant role in suppressing T cell proliferation and cytokine production. By blocking VISTA, this compound enhances T cell activation and promotes anti-tumor immunity.

Biological Activity Data

The biological activity of this compound has been assessed through various studies, showcasing its efficacy in different experimental models. Below is a summary of key findings from recent research:

Case Studies

Several case studies have illustrated the practical applications of this compound in clinical settings:

- Autoimmune Disease Management : In a study involving patients with rheumatoid arthritis, treatment with this compound resulted in notable improvements in disease activity scores and reductions in inflammatory markers such as C-reactive protein (CRP) .

- Cancer Immunotherapy : A clinical trial assessed the combination of this compound with standard checkpoint inhibitors (e.g., PD-1 inhibitors) in patients with advanced melanoma. Results indicated that the combination therapy led to improved overall survival rates compared to monotherapy .

- Transplant Rejection Prevention : In preclinical models of organ transplantation, this compound demonstrated potential in preventing acute rejection episodes by modulating T cell responses and enhancing regulatory T cell populations .

Implications for Future Research

The promising results associated with this compound underscore its potential as a therapeutic agent across various immunological disorders. Future research should focus on:

- Longitudinal Studies : Evaluating the long-term effects and safety profile of this compound in diverse patient populations.

- Combination Therapies : Investigating synergistic effects when combined with other immunotherapeutic agents.

- Mechanistic Studies : Further elucidating the molecular pathways influenced by this compound to optimize its therapeutic application.

Properties

Molecular Formula |

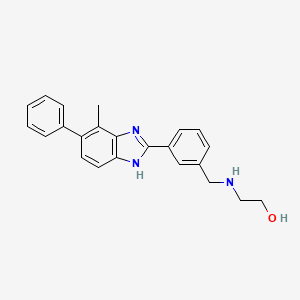

C23H23N3O |

|---|---|

Molecular Weight |

357.4 g/mol |

IUPAC Name |

2-[[3-(4-methyl-5-phenyl-1H-benzimidazol-2-yl)phenyl]methylamino]ethanol |

InChI |

InChI=1S/C23H23N3O/c1-16-20(18-7-3-2-4-8-18)10-11-21-22(16)26-23(25-21)19-9-5-6-17(14-19)15-24-12-13-27/h2-11,14,24,27H,12-13,15H2,1H3,(H,25,26) |

InChI Key |

NYQPBXJWCKKTJV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC2=C1N=C(N2)C3=CC=CC(=C3)CNCCO)C4=CC=CC=C4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.